trans-3-Bromocyclobutanamine;hydrochloride

Stereochemistry Chiral Synthesis Quality Control

Rigid cyclobutane scaffolds with defined stereochemistry are essential for SAR confidence, but cis/trans isomer mixtures confound binding data. trans-3-Bromocyclobutanamine·HCl (CAS 2230802-54-5) solves this with: - Diastereomerically pure trans configuration (MW 186.48, ≥95%) - Dual functionality: primary amine (amide/sulfonamide coupling) + Br handle (Suzuki/Buchwald) - Bromine enables anomalous scattering for X-ray crystallography - cis isomer cannot substitute

Molecular Formula C4H9BrClN
Molecular Weight 186.48
CAS No. 2230802-54-5
Cat. No. B2725505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Bromocyclobutanamine;hydrochloride
CAS2230802-54-5
Molecular FormulaC4H9BrClN
Molecular Weight186.48
Structural Identifiers
SMILESC1C(CC1Br)N.Cl
InChIInChI=1S/C4H8BrN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H
InChIKeyXAFMLYRZANCGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-3-Bromocyclobutanamine Hydrochloride Overview


trans-3-Bromocyclobutanamine hydrochloride (CAS 2230802-54-5) is a small, conformationally constrained cyclic amine building block, supplied as a hydrochloride salt . It consists of a four-membered cyclobutane ring with a primary amine at the 1-position and a bromine atom at the 3-position in a trans-configuration . This compound is characterized by its molecular formula C₄H₉BrClN and a molecular weight of 186.48 g/mol . It is typically supplied with a purity of ≥95% for use in organic synthesis, pharmaceutical research, and medicinal chemistry applications .

Stereochemically defined trans configuration supports chiral synthesis workflows
Low molecular weight and bromine anomalous signal support fragment-based screening
Bromine handle enables cross-coupling and further synthetic elaboration

trans-3-Bromocyclobutanamine Hydrochloride: Stereochemical & Halogen Specificity


Selecting a 3-bromocyclobutanamine isomer for a project is not a matter of simple interchangeability. The physical, chemical, and biological properties of these small, rigid molecules are exquisitely sensitive to stereochemistry. The trans-isomer, (1r,3r)-3-bromocyclobutan-1-amine, presents a distinct spatial arrangement of its amine and bromine substituents compared to its cis-analog (1s,3s)-3-bromocyclobutan-1-amine (CAS 2231664-39-2) . This difference in three-dimensional orientation directly impacts molecular recognition, binding affinity in biological targets, and the stereochemical outcome of subsequent synthetic transformations, particularly in drug discovery and asymmetric synthesis . Furthermore, the bromine atom serves as a crucial functional handle for further derivatization (e.g., cross-coupling or nucleophilic displacement), a capability absent in unsubstituted cyclobutanamine .

Cis-isomer diastereomer
The cis-isomer (CAS 2231664-39-2) presents a different 3D orientation, which may alter binding, reactivity, and crystallographic outcomes
Unsubstituted cyclobutanamine
Cyclobutanamine (CAS 6291-01-6) lacks the bromine handle, limiting synthetic diversification and anomalous scattering utility

Key Evidence for trans-3-Bromocyclobutanamine Hydrochloride


Stereochemical Purity: Defining the trans-Isomer

The defining characteristic of trans-3-bromocyclobutanamine hydrochloride (CAS 2306247-09-4) is its specific stereochemistry. The unambiguous IUPAC name (1r,3r)-3-bromocyclobutan-1-amine hydrochloride and the canonical SMILES string Cl.N[C@H]1C[C@H](Br)C1, which utilizes stereochemical notation, define it as a single, distinct diastereomer . This is in direct contrast to the cis-isomer (CAS 2231664-39-2) and other diastereomeric mixtures. The utility of this compound hinges on this spatial definition, which is a primary quality attribute for procurement .

Stereochemical Identity
Head-to-head
trans (1r,3r) vs cis (1s,3s)
Supports stereochemical-control procurement context
Defined by IUPAC and canonical SMILES
Stereochemistry Chiral Synthesis Quality Control

Molecular Weight in Fragment-Based Screening

With a molecular weight of 186.48 g/mol, trans-3-bromocyclobutanamine hydrochloride falls squarely within the ideal range for a fragment in fragment-based drug discovery (FBDD) . This is a class-level attribute for 3-bromocyclobutanamine salts. However, the presence of both a reactive amine and a heavy bromine atom provides a unique combination of hydrogen-bonding capability and a significant anomalous scattering signal for X-ray crystallography, a property that distinguishes it from lighter halogen analogs (e.g., fluoro- or chloro-cyclobutanamines) .

Fragment MW Fit
Class-level
186.48 g/mol
Fragment-library compatibility context
Calculated from C₄H₉BrClN
Fragment-Based Drug Discovery FBDD Lead Generation

Synthetic Versatility via the Bromine Handle

The bromine atom is a cornerstone of modern synthetic chemistry, enabling a vast array of transformations not possible with unsubstituted cyclobutylamines . While direct quantitative reaction yield data for this specific compound is limited, the class-level inference is strong: aryl or alkyl bromides are standard substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic substitution, and lithium-halogen exchange [1]. This allows the trans-cyclobutane scaffold to be elaborated into more complex molecules. This capability is absent in cyclobutanamine (CAS 6291-01-6), which lacks this functional handle, making the brominated version a more advanced intermediate for complex target synthesis .

Synthetic Handles
Data to verify
Amine + C-Br vs amine only
May support synthetic diversification via cross-coupling
Class-level reactivity evidence; product-specific data limited
Organic Synthesis Cross-Coupling Medicinal Chemistry

trans-3-Bromocyclobutanamine Hydrochloride Applications


Fragment-Based Discovery: A Chiral Constrained Scaffold

The defined trans-stereochemistry and rigid cyclobutane core make this compound an ideal member of fragment libraries for X-ray crystallography or NMR-based screening . Its small size (MW 186.48) ensures efficient binding site exploration, while the bromine atom provides anomalous scattering for unambiguous crystallographic phase determination and model building. This is a high-value application where the specific isomer is non-substitutable, as use of the cis-isomer or a racemic mixture would yield different binding poses and confound structure-activity relationship (SAR) interpretation.

Advanced Lead Synthesis via C-Br Functionalization

In medicinal chemistry, this compound serves as a starting material for synthesizing more complex drug candidates [1]. The primary amine can be readily coupled to carboxylic acids, sulfonyl chlorides, or via reductive amination. Crucially, the C-Br bond is a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or amine groups to explore SAR around the cyclobutane core [1]. This dual functionality is the primary driver for its procurement over simpler cyclobutylamines.

Asymmetric Synthesis and Chiral Resolution

The trans-isomer is a diastereomerically pure compound, not a racemic mixture . It can be used as a chiral building block in asymmetric synthesis, particularly if the amine is further functionalized to create a more complex chiral environment. Alternatively, it can serve as a model substrate for developing or validating chiral analytical methods (e.g., chiral HPLC or SFC) to separate enantiomers of other cyclobutane derivatives.

Chemical Biology Probe for Cysteine Reactivity

Research on related bromo-cyclobutenaminones has demonstrated that the bromine atom can act as a covalent warhead, selectively reacting with cysteine residues in target proteins like MurA [1]. While trans-3-bromocyclobutanamine hydrochloride lacks the enaminone moiety, its structural similarity and the presence of the bromine atom on a strained ring system suggest it could be used to design novel covalent probes or inhibitors. This application leverages the unique electrophilic potential of the cyclobutyl bromide unit, a property not shared by its chloro or fluoro analogs.

Application
Selection Property
Validation Focus
Fragment-based screening
Stereochemical definition & anomalous scattering
Binding mode determination by crystallography
Lead diversification
Bromine handle for cross-coupling
C-Br reactivity in library synthesis
Chiral method development
Diastereomeric purity
Chiral separation validation
Covalent probe design
Bromine on strained cyclobutane ring
Electrophilic reactivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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